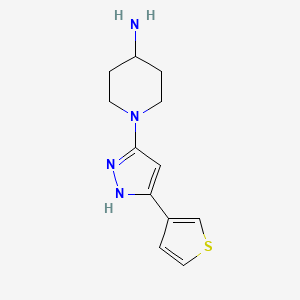
2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes:
Starting Materials: 1,4-dimethyl-1H-pyrazole and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification steps such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound, often leading to simpler amines.
Substitution Products: Varied depending on the nucleophile used, resulting in different substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.
Comparación Con Compuestos Similares
1,4-Dimethyl-1H-pyrazole: Lacks the ethanamine side chain, making it less versatile in certain applications.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
5-Amino-1,4-dimethyl-1H-pyrazole: Contains an amino group instead of an ethanamine side chain, affecting its reactivity and applications.
Uniqueness: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-6-5-9-10(2)7(6)3-4-8/h5H,3-4,8H2,1-2H3 |
Clave InChI |
VONXINJNWKFCGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)









